Methisazone Demonstrates Comparable In Vivo Antiviral Efficacy with a Distinct Toxicity and Therapeutic Index Profile Versus Dimeric Thiosemicarbazone TSKI-VI
In a direct head-to-head comparison, methisazone (Marboran) and the dimeric analog TSKI-VI were evaluated for inhibition of vaccinia virus (IHD strain) replication both in vitro and in vivo. While the in vivo therapeutic indices were reported as similar, TSKI-VI was found to be more efficient in vitro [1]. Critically, earlier experimental data cited in the study indicated that TSKI-VI exhibits lower tissue toxicity and a more favorable overall therapeutic index than methisazone, making it a superior candidate for postvaccinal complications, while methisazone remains the reference standard for this chemical series [1]. This positions methisazone as the essential comparator control when evaluating next-generation thiosemicarbazone analogs.
| Evidence Dimension | In vitro antiviral efficiency and in vivo therapeutic index |
|---|---|
| Target Compound Data | Methisazone demonstrated antiviral activity with a defined therapeutic index in vivo |
| Comparator Or Baseline | TSKI-VI (N,N′-bis(methylisatin-β-thiosemicarbazone)-2-methylpiperazine) |
| Quantified Difference | TSKI-VI was more efficient in vitro; similar therapeutic indices in vivo, but TSKI-VI reported to have lower tissue toxicity and more favorable overall therapeutic index |
| Conditions | Vaccinia virus (IHD strain) in cell culture (in vitro) and in mouse model (in vivo) |
Why This Matters
This evidence establishes methisazone as the benchmark reference standard against which all novel thiosemicarbazone antiviral candidates must be evaluated.
- [1] Poteć Z, Zgórniak-Nowosielska I, et al. Effect of N,N′-bis(methylisatin-β-thiosemicarbazone)-2-methylpiperazine on vaccinia virus replication in vitro and in vivo. Archives of Virology. 1979;62:83–86. View Source
